molecular formula C13H24O B14229764 5-Ethenylideneundecan-3-OL CAS No. 821782-49-4

5-Ethenylideneundecan-3-OL

Cat. No.: B14229764
CAS No.: 821782-49-4
M. Wt: 196.33 g/mol
InChI Key: CWDRKOJFEZYQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenylideneundecan-3-OL is an organic compound with the molecular formula C11H20O It is a type of alcohol characterized by the presence of an ethenylidene group attached to an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylideneundecan-3-OL typically involves the reaction of undecanal with ethylidene magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C10H21CHO+CH2=CHMgBrC11H20O\text{C}_{10}\text{H}_{21}\text{CHO} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{C}_{11}\text{H}_{20}\text{O} C10​H21​CHO+CH2​=CHMgBr→C11​H20​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylideneundecan-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound

Properties

CAS No.

821782-49-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3

InChI Key

CWDRKOJFEZYQHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C=C)CC(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.